Coelenterazine f

Beschreibung

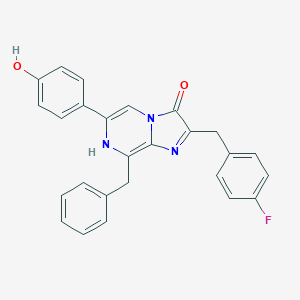

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMQQZHHXCOKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376388 |

Source

|

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-16-1 |

Source

|

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bioluminescence Spectrum of Coelenterazine f

This guide provides a comprehensive technical overview of the bioluminescence spectrum of Coelenterazine f (CTZ-f), a crucial synthetic analog of the natural luciferin, coelenterazine. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, spectral characteristics, influencing factors, and practical methodologies for spectral analysis. The insights provided herein are intended to empower users to leverage the unique properties of Coelenterazine f in advanced biological assays.

Introduction: The Molecular Identity and Significance of Coelenterazine f

Coelenterazine is a luciferin, a light-emitting molecule, that serves as the substrate for a multitude of bioluminescent systems in marine organisms, including those from the phyla Cnidaria, Ctenophora, and Crustacea.[1] It is the fuel for luciferases such as Renilla luciferase (RLuc) and Gaussia luciferase (GLuc), as well as Ca²⁺-binding photoproteins like aequorin and obelin.[1] The diversity of enzymes that utilize this single substrate makes it a focal point in the development of reporter gene assays, biosensors, and in vivo imaging technologies.[2][3]

Coelenterazine f (CTZ-f) is a synthetically derived analog of native coelenterazine.[4] Its defining structural feature is the substitution of the hydroxyl group on the C-6 phenyl ring with a fluorine atom.[4] This seemingly minor modification has profound effects on its physicochemical and bioluminescent properties, most notably when complexed with the photoprotein apoaequorin. CTZ-f is particularly valued for its ability to confer enhanced calcium sensitivity, faster kinetics, and significantly brighter light emission in specific biological systems.[4][5]

The Physicochemical Engine: Mechanism of Coelenterazine Bioluminescence

The generation of light from coelenterazine is a luciferase-catalyzed oxidative decarboxylation reaction.[2][3] Understanding this core mechanism is essential to interpreting its spectral output.

-

Oxygenation: The process begins with the enzymatic addition of molecular oxygen to the C-2 position of the coelenterazine imidazopyrazinone core, forming a transient hydroperoxy- or peroxy-intermediate.[6]

-

Cyclization: This intermediate rapidly cyclizes to form a highly unstable, four-membered dioxetanone ring.[6]

-

Decarboxylation & Excitation: The strain of the dioxetanone ring leads to its breakdown, releasing a molecule of carbon dioxide (CO₂) and the product, coelenteramide, in an electronically excited state.[6]

-

Photon Emission: The excited coelenteramide relaxes to its ground state, releasing the excess energy as a photon of light. The energy difference between the excited and ground states dictates the color (wavelength) of the emitted light.[6]

The final light emitter is typically the phenolate anion of the coelenteramide, which results in the characteristic blue-green light seen in most coelenterazine-based systems.[6]

Spectral Characteristics of Coelenterazine f

The emission spectrum of CTZ-f is not an intrinsic property of the molecule alone but is critically dependent on its interaction with the catalyzing protein. The specific microenvironment of the enzyme's active site dictates the final spectral profile.

Interaction with Renilla Luciferase (RLuc)

When used as a substrate for the common reporter enzyme Renilla luciferase, Coelenterazine f produces a bioluminescence emission spectrum with a maximum wavelength (λmax) of approximately 473 nm .[7] This represents a slight bathochromic (red) shift compared to native coelenterazine, which has a λmax of around 465 nm with the same enzyme.[7] While the light intensity is high, the most dramatic advantages of CTZ-f are observed with photoproteins.

Interaction with Aequorin Photoprotein

Coelenterazine f is a premier substrate for reconstituting the Ca²⁺-sensitive photoprotein aequorin.[4] The resulting complex, often termed "f-aequorin," possesses properties that are highly advantageous for intracellular Ca²⁺ measurement.

-

Emission Spectrum: The Ca²⁺-triggered luminescence of f-aequorin is also centered around 473 nm , an approximate 8 nm red shift from the 465 nm peak of native aequorin.[7][8]

-

Causality of Enhanced Performance: The fluorine substitution significantly alters the interaction dynamics. F-aequorin exhibits up to a 20-fold stronger light output upon Ca²⁺ activation compared to the native complex.[4] This is coupled with a much faster reconstitution rate when charging apoaequorin with CTZ-f and superior cell permeability, making it the substrate of choice for experiments requiring maximal sensitivity to Ca²⁺.[4]

Data Summary: Coelenterazine f Spectral Properties

| Property | Coelenterazine (Native) | Coelenterazine f | Rationale for Difference |

| Chemical Structure | C-6 Phenyl-OH | C-6 Phenyl-F | Fluorine alters electron density and steric interactions. |

| λmax with RLuc | ~465 nm[7] | ~473 nm[7] | The protein-substrate interaction in the active site is subtly changed. |

| λmax with Aequorin | ~465 nm[8] | ~473 nm[7] | The environment around the excited coelenteramide is modified. |

| Relative Intensity (Aequorin) | 1x (Baseline) | Up to 20x[4] | Enhanced quantum yield and kinetics upon Ca²⁺ binding. |

| Cell Permeability | Good | Excellent[4] | Physicochemical properties favor more efficient membrane crossing. |

Key Factors Modulating the Bioluminescence Spectrum

The final emission spectrum of a coelenterazine-based system is a finely tuned output responsive to several variables. Understanding these factors is critical for experimental design and data interpretation.

-

Protein Microenvironment (The Primary Determinant): The specific amino acid residues within the luciferase or photoprotein active site have the most significant impact.[6] The polarity, rigidity, and hydrogen-bonding network of the active site can stabilize different resonance structures of the excited coelenteramide, directly influencing its energy levels and thus the color of the emitted light.[5][9]

-

Luciferin Structure: As demonstrated by CTZ-f, modifications to the coelenterazine core are a powerful way to engineer spectral properties. Changes at the C-2, C-6, and C-8 positions can produce analogs that shift the emission across the visible spectrum.[6][10]

-

Environmental Conditions: While secondary to the protein environment, factors such as pH, solvent polarity, and temperature can influence the spectrum.[11] For instance, changes in pH can affect the protonation state of the emitter, and temperature can alter protein conformation, leading to spectral shifts.[11] Certain luciferases, like Gaussia luciferase, also show sensitivity to specific ions in the assay buffer.[12]

Experimental Protocol: High-Integrity Measurement of Bioluminescence Spectra

This section provides a detailed, self-validating methodology for accurately measuring the bioluminescence spectrum of Coelenterazine f with a chosen luciferase or photoprotein.

Objective

To quantify the intensity of emitted light as a function of wavelength for the Coelenterazine f-luciferase reaction, determining its characteristic emission peak (λmax).

Instrumentation and Reagents

-

Instrumentation: A spectrofluorometer or a dedicated luminescence spectrometer equipped with a scanning emission monochromator and a sensitive detector (e.g., PMT).[13]

-

Coelenterazine f: High-purity grade, stored as a powder or a stock solution in anhydrous methanol at -80°C to prevent degradation and auto-oxidation.[1][14]

-

Luciferase/Photoprotein: Purified, recombinant enzyme (e.g., RLuc, apoaequorin) of known concentration and activity.

-

Assay Buffer: A buffer appropriate for the enzyme, typically pH 7.4-7.8 (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.8 for GLuc; 10 mM HEPES, pH 7.4 for RLuc).[14][15]

-

Triggering Solution (for Aequorin): A solution of CaCl₂ in assay buffer to achieve a final concentration sufficient to saturate the photoprotein (e.g., 1-10 mM).

Step-by-Step Methodology

Step 1: Reagent Preparation (The Foundation of Accuracy)

-

CTZ-f Stock: Prepare a concentrated stock solution (e.g., 1-2 mM) by dissolving CTZ-f powder in anhydrous methanol. Aliquot into small volumes and store at -80°C.

-

CTZ-f Working Solution: Immediately before use, dilute the stock solution into the chosen assay buffer to a working concentration (e.g., 1-10 µM). Protect from light.

-

Causality: Fresh preparation is critical due to the instability of coelenterazine in aqueous buffers.[14]

-

-

Enzyme Dilution: Dilute the purified enzyme in cold assay buffer to a concentration optimized for a strong, stable signal.

Step 2: Instrument Configuration (Ensuring Valid Data Capture)

-

Set the spectrometer to luminescence/emission scan mode . Turn off the excitation source.

-

Define the emission wavelength range (e.g., 380 nm to 650 nm) to capture the full spectral profile.

-

Set the emission slit width . A wider slit (e.g., 5-10 nm) increases signal detection but reduces spectral resolution. A narrower slit (e.g., 1-2 nm) provides higher resolution but requires a stronger signal. A balance is key.

-

Set the scan speed and integration time . Slower speeds and longer integration times improve the signal-to-noise ratio but may not be suitable for reactions with fast decay kinetics.

Step 3: Background Measurement (The Self-Validating Control)

-

Place a cuvette containing only the assay buffer (including any solvents from the CTZ-f working solution) into the spectrometer.

-

Run a full spectral scan. This is your instrument and buffer background .

-

Trustworthiness: This spectrum must be subtracted from your sample data to remove any instrument noise or buffer autofluorescence, ensuring the final spectrum is solely from the bioluminescent reaction.

-

Step 4: Reaction Initiation and Data Acquisition

-

Method A: For Luciferases (e.g., Renilla Luciferase)

-

Add the diluted luciferase solution to a fresh cuvette and place it in the sample holder.

-

Using a syringe or the instrument's auto-injector, inject the CTZ-f working solution into the cuvette.

-

Immediately initiate the spectral scan.

-

Causality: Luciferase reactions often exhibit "flash" kinetics, with the highest light output occurring within seconds of substrate addition. A delay will result in measuring the decay phase and an inaccurate spectrum.

-

-

-

Method B: For Photoproteins (e.g., Aequorin)

-

In a microfuge tube, "charge" the apoaequorin by incubating it with the CTZ-f working solution in a Ca²⁺-free assay buffer for a sufficient time (this can range from minutes to hours depending on the analog).

-

Transfer the charged f-aequorin solution to a cuvette and place it in the sample holder.

-

Inject the CaCl₂ triggering solution to initiate the light flash.

-

Immediately initiate the spectral scan.

-

Step 5: Data Processing and Analysis

-

Subtract the background spectrum (Step 3) from the raw sample spectrum.

-

Plot the corrected luminescence intensity versus wavelength (nm).

-

Identify the wavelength at the highest point of the curve. This is the λmax.

-

Normalize the spectrum by dividing all intensity values by the peak intensity, allowing for easy comparison of spectral shapes between different experiments.

Applications in Advanced Research and Development

The distinct spectral and intensity characteristics of Coelenterazine f make it a powerful tool in several high-value applications:

-

High-Sensitivity Ca²⁺ Sensing: F-aequorin is an exceptional tool for monitoring intracellular calcium dynamics in signaling pathways related to neuroscience, cardiology, and oncology. Its high signal-to-noise ratio allows for the detection of subtle Ca²⁺ transients that might be missed with other probes.[4][7]

-

Bioluminescence Resonance Energy Transfer (BRET): BRET assays are used to study real-time protein-protein interactions. The 473 nm emission of CTZ-f with RLuc can serve as an efficient energy donor to acceptor fluorescent proteins like YFP or Venus. The specific λmax is a critical parameter for calculating optimal spectral overlap and BRET efficiency.[7][16]

-

Multiplexed Reporter Assays: In complex cellular models, researchers may wish to monitor multiple gene promoters simultaneously. By combining luciferases with spectrally distinct substrates like CTZ-f and other analogs, it's possible to deconvolve the signals from multiple reporters within the same sample.[10][16]

Conclusion

Coelenterazine f is more than a simple substrate; it is an engineered tool that provides researchers with enhanced sensitivity and distinct spectral properties. Its characteristic ~473 nm emission with common enzymes like Renilla luciferase and aequorin, combined with its dramatically increased light output in Ca²⁺-sensing applications, secures its role in cutting-edge research. A thorough understanding of its underlying biochemistry and the rigorous application of the methodologies outlined in this guide will enable scientists and drug developers to harness the full potential of this powerful luminophore, driving new discoveries in cellular signaling and therapeutic development.

References

- Lighting up bioluminescence with coelenterazine: strategies and applic

- Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applic

- Physical properties of coelenterazine analogs | Biotium.

- Coelenterazine - Biotium.

- Coelenterazine - Wikipedia.

- Coelenterazine f _ 40908ES - Yeasen.

- Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - NIH.

- (PDF)

- Coelenterazine Analogs for Bioassays and Molecular Imaging - MDPI.

- C-Series Coelenterazine-Driven Bioluminescence Sign

- Biophysical analysis of Gaussia luciferase bioluminescence mechanisms using a non-oxidizable coelenterazine - PMC - PubMed Central.

- Measuring (bio)luminescence and fluorescence - iGEM.

- Crystal Structures of the Luciferase and Green Fluorescent Protein

- Coelenterazines - Interchim.

- Product Data Sheet -

- Emission spectra of bioluminescent reporters and interaction with mammalian tissue determine the sensitivity of detection in vivo.

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. biotium.com [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. mdpi.com [mdpi.com]

- 10. Coelenterazine Analogs for Bioassays and Molecular Imaging [mdpi.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. Biophysical analysis of Gaussia luciferase bioluminescence mechanisms using a non-oxidizable coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. athenaes.com [athenaes.com]

- 15. Crystal Structures of the Luciferase and Green Fluorescent Protein from Renilla reniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

An In-depth Technical Guide to the Quantum Yield and Efficiency of Coelenterazine f

This guide provides a comprehensive technical overview of coelenterazine f, focusing on the critical parameters of quantum yield and overall efficiency in bioluminescent systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its function, offers field-proven experimental methodologies, and contextualizes its application with relevant in-market solutions.

Executive Summary: The Significance of Coelenterazine f in Modern Bioluminescence Applications

Coelenterazine f, a synthetic analog of native coelenterazine, has emerged as a powerful tool in bioluminescence-based assays. Its unique structural modification—the substitution of a hydroxyl group with a fluorine atom on the C-6 phenyl ring—confers distinct photophysical properties that can be leveraged for enhanced sensitivity and performance in various applications.[1] This guide will dissect the core principles of coelenterazine f's function, with a particular emphasis on its quantum yield, the ultimate measure of its light-emitting efficiency. Understanding and optimizing the quantum yield of coelenterazine f is paramount for developing robust and sensitive reporter gene assays, BRET-based protein-protein interaction studies, and in vivo imaging modalities.

The Foundation: Understanding Bioluminescence Quantum Yield

The bioluminescence quantum yield (ΦBL) is defined as the ratio of the total number of photons emitted to the total number of luciferin molecules that have reacted.[2][3] It is a fundamental parameter that dictates the brightness and sensitivity of a bioluminescent reporter system. The overall light output is a product of several factors, including the chemical structure of the luciferin, the catalytic properties of the luciferase, and the surrounding environmental conditions.

The overall efficiency of a bioluminescent reaction can be expressed as:

Total Light Emission = [Luciferin] × Φreaction × Φexcitation × Φemission

Where:

-

[Luciferin] is the concentration of the substrate.

-

Φreaction is the efficiency of the chemical reaction leading to the excited state.

-

Φexcitation is the probability that the chemical reaction will produce an electronically excited state product.

-

Φemission is the fluorescence quantum yield of the excited product (coelenteramide f).

For practical purposes, the bioluminescence quantum yield (ΦBL = Φreaction × Φexcitation × Φemission) is the most critical parameter for assay development.

Coelenterazine f: Structure and Intrinsic Properties

Coelenterazine f is characterized by the replacement of the C-6 p-hydroxyphenyl group of native coelenterazine with a p-fluorophenyl group.[1] This seemingly minor alteration has profound effects on its electronic and steric properties, influencing its interaction with luciferases and its subsequent light emission characteristics.

| Property | Coelenterazine f | Native Coelenterazine |

| Molecular Formula | C₂₆H₂₀FN₃O₂ | C₂₆H₂₁N₃O₃ |

| Molecular Weight | 425.46 g/mol [1] | 423.47 g/mol [4] |

| Appearance | Yellow to brown powder[1] | Orange-yellow crystals[4] |

| Solubility | Soluble in methanol and ethanol; insoluble in DMSO[1] | Soluble in methanol and ethanol[4] |

The fluorine substitution impacts the electron density of the imidazopyrazinone core, which is directly involved in the light-emitting reaction. This modification can alter the energy of the excited state and the stability of reaction intermediates, thereby influencing the quantum yield and emission spectrum.

The Bioluminescent Reaction Mechanism of Coelenterazine f

The bioluminescent reaction of coelenterazine f, catalyzed by a luciferase, follows a well-established oxidative decarboxylation pathway.[5]

Figure 1: Simplified reaction pathway for coelenterazine f bioluminescence.

The luciferase enzyme binds to coelenterazine f and molecular oxygen, facilitating the formation of a highly unstable dioxetanone intermediate. The decomposition of this intermediate releases a significant amount of energy, leading to the formation of an electronically excited coelenteramide f molecule. As the excited coelenteramide f relaxes to its ground state, it emits a photon of light. The specific amino acid residues within the luciferase's active site play a critical role in modulating the reaction environment, thereby influencing the color and intensity of the emitted light.

Factors Influencing the Quantum Yield and Efficiency of Coelenterazine f

The efficiency of light production from coelenterazine f is not an intrinsic constant but is highly dependent on a multitude of factors. A thorough understanding of these variables is crucial for optimizing assay performance.

The Luciferase Partner

The choice of luciferase is arguably the most critical factor determining the quantum yield of coelenterazine f. Different luciferases have evolved to accommodate specific luciferin structures, and their active sites create unique microenvironments that can dramatically alter the efficiency of the bioluminescent reaction.

-

Aequorin: Coelenterazine f is a particularly effective substrate for the photoprotein aequorin. In the presence of Ca²⁺, the coelenterazine f-aequorin complex emits light with an intensity reportedly up to 20 times greater than that of the native coelenterazine-aequorin complex.[1][6][7] This enhanced brightness is a significant advantage for sensitive Ca²⁺ detection assays.[1]

-

Renilla Luciferase (RLuc): Coelenterazine f is also a substrate for Renilla luciferase. While it may not always be the brightest substrate for RLuc compared to other analogs, its specific kinetic properties can be advantageous in certain applications. For instance, in BRET assays, the spectral properties and decay kinetics of the coelenterazine f-RLuc system must be carefully considered in relation to the acceptor fluorophore.[7][8]

-

Gaussia Luciferase (GLuc): Gaussia luciferase is known for its high signal intensity and secretion from mammalian cells.[8] The performance of coelenterazine f with GLuc can vary, and empirical testing is recommended to determine the optimal substrate for a given GLuc-based assay.

Table 1: Comparative Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase

| Analog | Emission Max (nm) | Total Light (%) | Initial Intensity |

| Coelenterazine (native) | 475 | 100 | 45 |

| Coelenterazine f | 473 | 28 | 45 |

| Coelenterazine h | 475 | 41 | 135 |

| Coelenterazine cp | 470 | 23 | 135 |

| Coelenterazine n | 475 | 47 | 900 |

| Coelenterazine e | 418, 475 | 137 | 900 |

*Data from Biochem. Biophys. Res. Commun. 233,349 (1997) as presented by Biotium.[8] "Total Light" and "Initial Intensity" are relative measures and not direct quantum yields.

Environmental Factors

The local chemical environment can significantly impact the quantum yield of coelenterazine f.

-

pH: The pH of the reaction buffer can influence both the activity of the luciferase and the ionization state of the coelenterazine molecule and its intermediates. For many coelenterazine-based systems, optimal light emission occurs in the neutral to slightly alkaline pH range (pH 7.0-8.5).[9] Deviations from the optimal pH can lead to a decrease in quantum yield.

-

Solvent: The polarity and proticity of the solvent can affect the stability of the reaction intermediates and the energy of the excited state. Coelenterazine and its analogs are typically dissolved in polar organic solvents like methanol or ethanol.[10] The chemiluminescence of coelenterazine has been shown to be higher in aprotic polar solvents like DMSO and DMF, which can stabilize charged intermediates.[11]

-

Temperature: Like most enzymatic reactions, the kinetics of the luciferase-catalyzed oxidation of coelenterazine f are temperature-dependent. There is an optimal temperature range for each luciferase that balances enzyme activity with protein stability. Extreme temperatures can lead to denaturation of the luciferase and a loss of activity.

Experimental Protocol for Determining the Bioluminescence Quantum Yield of Coelenterazine f

The determination of the absolute bioluminescence quantum yield is a complex process that requires specialized equipment. The following protocol outlines the principles and a generalized workflow for this measurement.

Principle

The absolute method for determining bioluminescence quantum yield involves measuring the total number of photons emitted from a reaction and dividing it by the number of molecules of the limiting reactant (coelenterazine f) consumed. This is typically achieved using an integrating sphere coupled to a calibrated spectrometer or photodetector. The integrating sphere collects all emitted light, regardless of the direction of emission.

Instrumentation

-

Luminometer or Spectrofluorometer with an Integrating Sphere: This is the core instrument for capturing the total light output. The detector must be calibrated to a known light source (e.g., a standard lamp) to convert the measured signal into an absolute number of photons.[12][13]

-

UV-Vis Spectrophotometer: Used to accurately determine the concentration of the coelenterazine f stock solution.

-

Reaction Vessels: Low-fluorescence cuvettes or microplates are essential to minimize background signals.

Reagents

-

Coelenterazine f stock solution: Prepared in high-purity methanol or ethanol and stored under an inert atmosphere (e.g., argon or nitrogen) in the dark at -20°C or lower. The concentration should be accurately determined by UV-Vis spectrophotometry using the molar extinction coefficient.

-

Purified Luciferase (e.g., Renilla luciferase, Gaussia luciferase, or Aequorin): The concentration and activity of the enzyme should be well-characterized.

-

Reaction Buffer: The composition of the buffer (e.g., Tris-HCl, PBS) should be optimized for the specific luciferase being used, with careful control of pH.

Experimental Workflow

Figure 2: Workflow for the absolute measurement of bioluminescence quantum yield.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the luminometer with the integrating sphere using a standard light source with a known spectral irradiance. This calibration factor is crucial for converting the instrument's signal (e.g., counts per second) to an absolute photon flux (photons per second).[3]

-

Coelenterazine f Quantification: Accurately determine the concentration of the coelenterazine f stock solution using its molar extinction coefficient at its absorbance maximum.

-

Reaction Initiation: Place a known amount of the luciferase solution in the reaction buffer inside a cuvette within the integrating sphere. Initiate the reaction by injecting a known, limiting amount of the coelenterazine f solution.

-

Data Acquisition: Immediately begin recording the light emission. The total photon output must be integrated over the entire course of the reaction until the signal returns to baseline.

-

Calculation:

-

Calculate the total number of emitted photons by integrating the measured photon flux over time and applying the calibration factor.

-

The number of reacted coelenterazine f molecules is known from the initial amount added (as it is the limiting reagent).

-

The quantum yield (ΦBL) is calculated as: ΦBL = (Total number of emitted photons) / (Initial number of coelenterazine f molecules)

-

Applications and Considerations in Drug Development

The high sensitivity afforded by coelenterazine f, particularly with aequorin, makes it an excellent choice for high-throughput screening (HTS) campaigns targeting pathways that modulate intracellular Ca²⁺ levels. Its improved cell permeability is also an advantage for live-cell assays.[1] When developing assays, it is crucial to consider not only the peak brightness but also the kinetics of light emission. A flash-type emission may be suitable for injector-based HTS systems, while a glow-type emission is preferable for batch processing. The choice of coelenterazine analog, including coelenterazine f, can influence these kinetics.

Conclusion and Future Perspectives

Coelenterazine f represents a valuable refinement of the native coelenterazine structure, offering significant advantages in specific bioluminescent systems. Its enhanced light output with aequorin has solidified its role in Ca²⁺ sensing applications. A comprehensive understanding of its quantum yield and the factors that influence it is essential for the rational design and optimization of highly sensitive and robust bioluminescence-based assays. Future research in this area will likely focus on the development of novel coelenterazine analogs with even higher quantum yields, red-shifted emission spectra for improved in vivo imaging, and tailored kinetic profiles for specific applications. Furthermore, the continued engineering of luciferases to better accommodate and enhance the quantum yield of synthetic luciferins like coelenterazine f will undoubtedly push the boundaries of bioluminescence technology.

References

-

National Center for Biotechnology Information. (n.d.). Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. PubMed. Retrieved from [Link]

-

Oba, Y., et al. (2010). Quantum Yield Measurements of Firefly Bioluminescence Reactions Using a Commercial Luminometer. ResearchGate. Retrieved from [Link]

-

Interchim. (n.d.). Coelenterazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Coelenterazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. PubMed Central. Retrieved from [Link]

-

Jiang, T., et al. (2017). New bioluminescent coelenterazine derivatives with various C-6 substitutions. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2021). Quantitative Analysis of Bioluminescence Optical Signal. Retrieved from [Link]

-

Wu, C., et al. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. SciSpace. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields?. Retrieved from [Link]

-

MDPI. (n.d.). Coelenterazine Analogs for Bioassays and Molecular Imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Comparative study of the chemiluminescence of coelenterazine, coelenterazine-e and Cypridina luciferin with an experimental and theoretical approach. PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 6. Coelenterazine-SOL (in vivo) [nanolight.com]

- 7. biotium.com [biotium.com]

- 8. biotium.com [biotium.com]

- 9. scispace.com [scispace.com]

- 10. interchim.fr [interchim.fr]

- 11. Comparative study of the chemiluminescence of coelenterazine, coelenterazine-e and Cypridina luciferin with an experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

The Evolving Light: A Technical Guide to the Discovery and Application of Coelenterazine Analogs

This guide provides an in-depth exploration of the discovery, history, and application of coelenterazine and its synthetic analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical intricacies, rational design, and practical applications that have established these molecules as indispensable tools in modern bioscience.

Introduction: The Spark of Discovery in Marine Bioluminescence

The story of coelenterazine is rooted in the captivating phenomenon of marine bioluminescence. First isolated and characterized in the 1960s and 1970s from the sea pansy Renilla reniformis and the jellyfish Aequorea victoria, this imidazopyrazinone luciferin was found to be the light-emitting substrate for a variety of marine luciferases and photoproteins.[1][2][3] The name "coelenterazine" itself is a nod to the now-obsolete phylum Coelenterata, which encompassed these luminous organisms.[2] This initial discovery laid the groundwork for decades of research into the mechanisms of bioluminescence and the development of powerful analytical tools.

Coelenterazine-dependent luciferases are broadly categorized into two types: luciferases that follow classical enzyme-substrate kinetics and Ca²⁺-regulated photoproteins.[4] In the presence of oxygen, luciferases such as Renilla luciferase (RLuc) and Gaussia luciferase (GLuc) catalyze the oxidation of coelenterazine, resulting in the emission of blue light, typically with a maximum between 460-480 nm.[1] Photoproteins, like aequorin, bind coelenterazine and molecular oxygen in a stable complex that emits light upon the introduction of calcium ions.[5]

The fundamental interest in harnessing this natural light for scientific inquiry spurred the chemical synthesis of coelenterazine and, subsequently, a vast array of its analogs.[1][3] The primary motivations for developing these synthetic variants were to enhance the properties of the native molecule, seeking brighter signals, longer-lasting luminescence, and a broader palette of emission colors to overcome the limitations of the original blue light for in vivo imaging.[3]

The Chemical Core and the Dawn of Analog Development

The core structure of coelenterazine is an imidazopyrazinone ring, and its chemical manipulation has been key to the development of analogs with tailored properties.[3][6] Modifications at the C-2, C-6, and C-8 positions of this core have been systematically explored to understand their impact on bioluminescent properties.[6] The chemical structure of coelenterazine and the general mechanism of its light-emitting reaction are depicted below.

Figure 2: A generalized workflow for a BRET experiment.

Step-by-Step BRET Assay Protocol (Example with Renilla Luciferase):

-

Cell Culture and Transfection: Co-transfect mammalian cells with plasmids encoding the two proteins of interest fused to a Renilla luciferase (donor) and a yellow fluorescent protein (acceptor), respectively.

-

Cell Plating: Seed the transfected cells into a white, opaque 96-well plate suitable for luminescence measurements.

-

Substrate Preparation: Prepare a stock solution of a suitable coelenterazine analog (e.g., coelenterazine h or DeepBlue C™) in ethanol. Immediately before use, dilute the stock solution to the final working concentration in an appropriate assay buffer (e.g., PBS). Coelenterazine solutions are light-sensitive and prone to oxidation, so they should be protected from light and used promptly. [7][8]4. Luminescence Measurement: Using a luminometer equipped with two filters to separate the donor and acceptor emission wavelengths (e.g., a filter for ~475 nm for RLuc and ~530 nm for YFP), inject the coelenterazine solution into each well and immediately begin measuring the light emission from both channels.

-

Data Analysis: Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor. An increase in the BRET ratio indicates that the two proteins of interest are in close proximity.

Monitoring Intracellular Calcium Dynamics with Aequorin

Aequorin, a photoprotein from Aequorea victoria, has been a cornerstone for measuring intracellular calcium concentrations. [5][9]Recombinant apoaequorin can be expressed in specific cellular compartments, and upon reconstitution with coelenterazine, it becomes a sensitive calcium indicator. The binding of Ca²⁺ triggers a conformational change in aequorin, leading to the oxidation of coelenterazine and the emission of a flash of light. [10]The intensity of this light is directly proportional to the calcium concentration.

Protocol for Aequorin-Based Calcium Measurement:

-

Cell Preparation: Transfect cells with a plasmid encoding aequorin targeted to the desired subcellular location (e.g., cytosol, mitochondria, endoplasmic reticulum).

-

Aequorin Reconstitution: Incubate the transfected cells with coelenterazine (typically 1-5 µM) in a calcium-free medium for 1-2 hours in the dark to allow the formation of the active aequorin complex. 3. Calcium Measurement: Place the cells in a luminometer. Stimulate the cells with an agonist known to induce calcium release. The luminometer will detect the flash of light emitted by aequorin as it binds to the released calcium.

-

Calibration: At the end of the experiment, lyse the cells in the presence of a saturating concentration of calcium to measure the total remaining aequorin. This allows for the conversion of the luminescence signal into absolute calcium concentrations.

The NanoLuc® Revolution: A Leap in Brightness and Stability

A significant milestone in the evolution of coelenterazine-based technologies was the development of NanoLuc® (NLuc) luciferase. [1]This small (19 kDa), engineered luciferase from the deep-sea shrimp Oplophorus gracilirostris is significantly brighter and more stable than traditional luciferases like those from fireflies and Renilla. [11]Paired with its optimized substrate, furimazine, the NanoLuc® system is approximately 150 times brighter than the firefly or Renilla luciferase systems. [12]This enhanced brightness has opened up new possibilities for highly sensitive assays and in vivo imaging.

The development of furimazine itself was a feat of rational design, involving modifications to the coelenterazine core to maximize light output and stability with the engineered NanoLuc® enzyme. [1]More recently, analogs of furimazine, such as hydrofurimazine (HFz) and fluorofurimazine (FFz), have been developed to improve aqueous solubility and bioavailability for in vivo imaging applications. [13]

Figure 3: The evolution from traditional to modern coelenterazine-based bioluminescent systems.

Future Directions: Pushing the Boundaries of Bioluminescence

The field of coelenterazine analog development continues to evolve, with ongoing efforts to create probes with even more desirable properties. A key area of focus is the development of analogs with further red-shifted emission spectra to enable even deeper and more sensitive in vivo imaging. [14]Additionally, "caged" coelenterazine analogs are being designed that are initially inactive and only become luminescent upon encountering a specific enzyme or molecule of interest. [3]This approach holds great promise for the development of highly specific molecular probes for diagnostics and drug discovery.

The synergy between protein engineering of luciferases and the chemical synthesis of novel coelenterazine analogs will undoubtedly continue to yield powerful new tools for biological research. These advancements will enable scientists to visualize and quantify biological processes with unprecedented sensitivity and specificity, furthering our understanding of life at the molecular level.

References

-

Vysotski, E. S., & Liu, Z. J. (2021). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8887. [Link]

- Markova, S. V., & Vysotski, E. S. (2015). Coelenterazine-dependent luciferases: a powerful analytical tool for research and biomedical applications. Biomedical Photonics, 2(4), 229-251.

-

Kim, S. B., & Kim, Y. (2021). Coelenterazine Analogs for Bioassays and Molecular Imaging. International Journal of Molecular Sciences, 22(5), 2635. [Link]

-

Wikipedia contributors. (2023). Coelenterazine. In Wikipedia, The Free Encyclopedia. [Link]

- Li, J., Wang, X., Dong, G., Yan, C., Cui, Y., & Yao, J. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Photochemical & Photobiological Sciences, 15(4), 466-480.

- Nishihara, R., Niwa, K., Tomita, T., & Kurita, R. (2021). Design of Coelenterazine Analogue to Reveal Bioluminescent Reaction of Human Serum Albumin. In Bioluminescence-Technology and Biology. IntechOpen.

-

Gonzalez, V. M., Jr. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Urbana-Champaign. [Link]

-

Shakhmin, A., Hall, M. P., Machleidt, T., Walker, J. R., Wood, K. V., & Kirkland, T. A. (2017). Coelenterazine analogues emit red-shifted bioluminescence with NanoLuc. Organic & Biomolecular Chemistry, 15(40), 8559-8567. [Link]

-

Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. [Link]

-

Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence. Current opinion in pharmacology, 23, 10-16. [Link]

- Loening, A. M., Fenn, T. D., Wu, A. M., & Gambhir, S. S. (2007). Three Efficient Methods for Preparation of Coelenterazine Analogues. Journal of the American Chemical Society, 129(33), 10126-10127.

-

da Silva, J. C. G., da Silva, L. P., Esteves da Silva, J. C. G., & Pinto da Silva, L. (2022). Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs. International Journal of Molecular Sciences, 23(24), 15993. [Link]

- Caron, E., M'Kadmi, C., Gagne, D., & Hebert, T. E. (2017). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. International journal of molecular sciences, 18(12), 2604.

-

Rumyantsev, K. A., Turoverov, K. K., & Verkhusha, V. V. (2018). Multicolour In Vivo Bioluminescence Imaging Using a NanoLuc-Based BRET Reporter in Combination with Firefly Luciferase. Scientific reports, 8(1), 17567. [Link]

- Borroto-Escuela, D. O., Fuxe, K., & Ciruela, F. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Current protocols in pharmacology, 66, 2.15.1-2.15.18.

- Burakova, L. P., & Vysotski, E. S. (2021). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8887.

-

BioAgilytix. (2020). A Beginner's Guide to Luciferase Assays. [Link]

-

Pauly, D., Knight, H., & Thuleau, P. (2000). Aequorin-based measurements of intracellular Ca2+-signatures in plant cells. Biological procedures online, 2(1), 153-165. [Link]

- Choidas, A., St-Pierre, Y., & Hebert, T. E. (2016). Nanoluciferase Signal Brightness Using Furimazine Substrates Opens Bioluminescence Resonance Energy Transfer to Widefield Microscopy. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 89(12), 1134-1141.

- Couturier, C., & Deprez, B. (2012). Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells. Methods in molecular biology (Clifton, N.J.), 813, 209-226.

-

Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Ansanay, H., ... & Pin, J. P. (2010). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in endocrinology, 1, 6. [Link]

- Gonzalez, V. M. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs.

- Pinton, P., Pozzan, T., & Rizzuto, R. (1998). Measuring [Ca2+] in the endoplasmic reticulum with aequorin. Methods in cell biology, 55, 317-328.

- Kim, S. B., & Kim, Y. (2020). Luciferase-Specific Coelenterazine Analogues for Optical Cross Talk-Free Bioassays. ACS sensors, 5(11), 3514-3522.

- Gilday, A. D., & Hebert, T. E. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv.

-

Moreno-Delgado, D., Puigdellívol, M., Mas, M. C., Luján, R., & McCormick, P. J. (2017). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. International journal of molecular sciences, 18(12), 2604. [Link]

- Pinton, P., Rizzuto, R., & Pozzan, T. (2013). Subcellular calcium measurements in mammalian cells using jellyfish photoprotein aequorin-based probes. Cold Spring Harbor protocols, 2013(10), pdb.prot077430.

-

Ayoub, M. A., & Pin, J. P. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in endocrinology, 3, 136. [Link]

- Kim, S. B., & Kim, Y. (2021). C-Series Coelenterazine-Driven Bioluminescence Signature Imaging. Sensors (Basel, Switzerland), 21(16), 5556.

- Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2012). Study of GPCR-protein interactions by BRET. Methods in molecular biology (Clifton, N.J.), 897, 123-139.

- Alonso, M. T., Garcia-Sancho, J., & Sebastian-Serrano, A. (2023). Use of aequorin-based indicators for monitoring Ca2+ in acidic organelles. Biochimica et biophysica acta. Molecular cell research, 1870(5), 119472.

-

Chu, J., Oh, Y., & Cui, L. (2021). Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice. Scientific reports, 11(1), 4945. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. goldbio.com [goldbio.com]

- 8. biotium.com [biotium.com]

- 9. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. berthold.com [berthold.com]

- 13. RePub, Erasmus University Repository: Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice [repub.eur.nl]

- 14. Coelenterazine analogues emit red-shifted bioluminescence with NanoLuc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Autoluminescence of Coelenterazine f

This guide provides a comprehensive technical overview of the autoluminescence of Coelenterazine f (CTZ-f), a crucial phenomenon for researchers in biochemistry, cell biology, and drug development. Moving beyond its well-known role as a substrate for marine luciferases, we delve into the enzyme-independent chemiluminescence of this potent analog. Understanding this intrinsic property is paramount, as it represents both a powerful tool for detecting reactive oxygen species and a critical source of background signal in sensitive bioassays. This document outlines the core chemical mechanisms, influencing factors, quantitative properties, and practical methodologies for harnessing or mitigating the effects of Coelenterazine f autoluminescence.

Introduction: Beyond Bioluminescence

Coelenterazine is a luciferin, a light-emitting molecule, found across numerous marine phyla.[1] It serves as the substrate for a variety of luciferases (e.g., Renilla, Gaussia) and photoproteins (e.g., aequorin), which catalyze its oxidation to produce light in a process termed bioluminescence.[1][2] The field of biotechnology has leveraged this system extensively for applications ranging from reporter gene assays to in vivo imaging.[3]

Coelenterazine f is a synthetic analog of native coelenterazine, distinguished by a fluorine substitution. This modification significantly enhances its light-emitting properties, particularly when complexed with the photoprotein apoaequorin, where it can generate a luminescence intensity nearly 20 times higher than its native counterpart.[4]

However, a critical and often overlooked property of all coelenterazines, including the 'f' analog, is their capacity for autoluminescence . This refers to the enzyme-independent emission of light, a form of chemiluminescence that occurs through spontaneous oxidation.[4] This intrinsic reactivity is particularly enhanced by certain reactive oxygen species (ROS) or in specific chemical environments.[4][5] Acknowledging and understanding autoluminescence is essential for two primary reasons:

-

As an Analytical Tool: The specific enhancement of autoluminescence by ROS like superoxide anion (O₂•⁻) allows Coelenterazine f to be used as a sensitive chemiluminescent probe for their detection.[4][6]

-

As Experimental Background: In high-sensitivity luciferase or photoprotein assays, autoluminescence constitutes a background signal that can interfere with measurements and reduce the signal-to-noise ratio, especially in complex biological media.[7]

This guide focuses exclusively on this enzyme-independent phenomenon, providing the technical foundation required for its robust application and control.

The Core Mechanism of Autoluminescence

The chemiluminescence of coelenterazines shares a general mechanistic pathway with their enzyme-catalyzed bioluminescence, but the initiation is spontaneous or driven by chemical agents rather than a specific enzyme active site.[3][8] The process is a multi-step oxidative degradation.

The reaction is initiated by the oxygenation of the C-2 position on the central imidazopyrazinone core of the coelenterazine molecule.[3] This step forms an unstable peroxide intermediate. This intermediate rapidly cyclizes to form a high-energy, four-membered dioxetanone ring.[3][8] The inherent strain in the dioxetanone ring leads to its rapid decomposition, cleaving to produce carbon dioxide (CO₂) and an electronically excited coelenteramide anion.[3] Light is emitted as this excited molecule relaxes to its ground state.[3]

This reaction is known to proceed, often with low efficiency, in the presence of molecular oxygen, particularly in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] However, its rate is dramatically accelerated by the presence of potent oxidizing agents, most notably reactive oxygen species.

Caption: Chemical pathway for the autoluminescence of Coelenterazine f.

Key Factors Influencing Coelenterazine f Autoluminescence

The intensity and kinetics of Coelenterazine f autoluminescence are not fixed but are highly dependent on the chemical environment. Understanding these factors is key to designing robust experiments.

-

Reactive Oxygen Species (ROS): This is the most significant factor in biological contexts. Superoxide anion (O₂•⁻) and peroxynitrite (ONOO⁻) are potent initiators of the coelenterazine oxidation pathway, dramatically enhancing the rate and intensity of light production.[4][6] This causality is direct: these ROS act as the oxidizing agents that attack the imidazopyrazinone core, driving the entire reaction cascade. This makes Coelenterazine f a direct sensor for these specific analytes.

-

Solvent Environment: Autoluminescence is highly favored in aprotic polar solvents (e.g., DMSO, DMF).[5] In aqueous solutions like phosphate-buffered saline (PBS), the spontaneous rate is considerably lower.[7] The choice of solvent for stock solutions and final reaction buffers is therefore a critical experimental parameter. Methanol or ethanol are preferred for storing coelenterazine, as they are less prone to inducing spontaneous oxidation compared to DMSO.[1]

-

Biological Macromolecules: Components of biological fluids, such as fetal bovine serum (FBS) or albumin, can increase the rate of coelenterazine auto-oxidation.[7] This contributes to higher background signals in cell culture media and in vivo, making it a crucial consideration for imaging studies.[7]

-

pH and Temperature: As with most chemical reactions, pH and temperature influence the rate of autoluminescence. Basic conditions can facilitate the reaction.[5] Assays should be performed under controlled temperature and pH to ensure reproducibility.

Quantitative and Spectral Properties

The utility of Coelenterazine f is defined by its quantitative performance. While its properties are most often reported in the context of luciferase- or aequorin-mediated reactions, these provide a valuable baseline for understanding its intrinsic potential.

Table 1: Comparative Luminescent Properties of Coelenterazine Analogs

| Property | Coelenterazine (Native) | Coelenterazine f | Rationale & Significance |

|---|---|---|---|

| Emission Max (λmax) with Rluc | ~465 nm[6] | ~473 nm[6] | The slightly red-shifted emission of CTZ-f can be advantageous in certain BRET applications. |

| Emission Max (λmax) with Aequorin | Varies with Ca²⁺ | ~8 nm longer than native[4] | The emission spectrum is dependent on the protein environment. |

| Relative Intensity with Aequorin | 1x (Baseline) | ~20x[4] | The fluorine substitution dramatically increases the light output, making it ideal for high-sensitivity Ca²⁺ detection. |

| Autoluminescence Potential | Moderate | High | The high intrinsic reactivity contributes to both its utility as a ROS sensor and its potential as a source of background. |

Table 2: Relative Autoluminescence of Coelenterazine Analogs in Various Media This table summarizes the relative enzyme-independent light emission from various coelenterazine analogs in common laboratory media. Data is qualitatively derived from published comparative charts.[7]

| Medium | Coelenterazine (Native) | Coelenterazine h | Coelenterazine f | Coelenterazine cp |

| PBS | Low | Low | Moderate | Low |

| DMEM | Moderate | Moderate | High | Moderate |

| Fetal Bovine Serum (10%) | High | High | Very High | High |

| Albumin (1%) | Moderate | Moderate | High | Moderate |

Note: "Low" to "Very High" are relative rankings for illustrative purposes. This data highlights that both the choice of analog and the assay medium critically determine the level of background autoluminescence.[7] Coelenterazine f consistently shows a higher propensity for autoluminescence compared to other analogs like 'cp' or native CTZ in biological media.[7]

Applications and Experimental Protocols

The dual nature of Coelenterazine f autoluminescence leads to two distinct areas of application: its deliberate use for ROS detection and the necessary control of it as background in other assays.

Primary Application: Chemiluminescent Detection of ROS

The most powerful application of autoluminescence is as a direct, real-time sensor for superoxide anion. The protocol below provides a framework for a cell-free assay.

Experimental Protocol: Measurement of Superoxide-Induced Autoluminescence

This protocol describes a method to quantify superoxide production from an enzymatic source (xanthine/xanthine oxidase) using the autoluminescence of Coelenterazine f.

1. Reagent Preparation:

- Coelenterazine f Stock Solution: Prepare a 1 mM stock solution in anhydrous methanol. Store at -80°C, protected from light.

- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

- Xanthine Solution: Prepare a 10 mM solution in 10 mM NaOH.

- Xanthine Oxidase (XO) Solution: Prepare a 1 U/mL solution in PBS.

- Superoxide Dismutase (SOD) Control: Prepare a 1000 U/mL solution in PBS.

2. Experimental Workflow:

Caption: Experimental workflow for measuring superoxide-induced autoluminescence.

3. Step-by-Step Methodology:

- Set up luminometer tubes for each condition (e.g., Test, SOD Control, No-XO Background).

- To each tube, add 200 µL of Assay Buffer.

- Add xanthine to a final concentration of 100 µM.

- For "SOD Control" tubes, add SOD to a final concentration of 50 U/mL.

- Place the tubes in a tube luminometer.

- Program the luminometer to inject reagents and record kinetic data (light emission over time).

- Inject Coelenterazine f stock solution to a final concentration of 2.5 µM. Allow the signal to stabilize for 1 minute to measure baseline autoluminescence.

- Initiate the reaction by injecting xanthine oxidase to a final concentration of 0.01 U/mL.

- Immediately begin recording the luminescent signal every 1-10 seconds for 5-10 minutes.

4. Data Analysis & Interpretation (Trustworthiness):

- The "No-XO Background" tube provides the baseline autoluminescence of CTZ-f in the buffer.

- The "SOD Control" tube measures any light emission not due to superoxide, as SOD specifically scavenges O₂•⁻.

- The true superoxide-dependent signal is the signal from the "Test" tube minus the signal from the "SOD Control" tube. This self-validating system ensures the measured signal is specific to the analyte of interest.

Consideration: Autoluminescence as Assay Background

When using Coelenterazine f with Renilla luciferase or aequorin, its high autoluminescence can be a significant source of background noise.

Causality: The non-zero light emission in the absence of the enzyme is due to the spontaneous oxidation of CTZ-f, which is often enhanced by components in the cell lysate or culture medium.[7]

Mitigation Strategies:

-

Buffer Composition: Avoid highly enriching components that promote oxidation if possible. Test different buffer formulations to find one with a minimal effect on the background signal.

-

Kinetic Analysis: Measure the signal immediately after substrate addition. Often, the enzyme-driven signal has a sharp "flash" kinetic profile that can be distinguished from the slower, more constant "glow" of autoluminescence.

-

Substrate Concentration: Use the lowest possible concentration of Coelenterazine f that still provides a robust enzymatic signal. This will proportionally reduce the background from autoluminescence.

-

Analog Selection: If ROS detection is not the goal, consider an analog with lower intrinsic autoluminescence, such as Coelenterazine cp, if it is compatible with the enzyme being used.[7]

Conclusion

The autoluminescence of Coelenterazine f is a multifaceted phenomenon that demands careful consideration from researchers. Its high intrinsic reactivity, while a potential source of background noise in bioluminescent assays, is also the very property that makes it a highly effective chemiluminescent probe for detecting reactive oxygen species. By understanding the core chemical mechanism, the factors that modulate the reaction rate, and its quantitative properties, scientists can design more robust, sensitive, and accurate experiments. Whether harnessing its light for ROS sensing or strategically minimizing it to improve signal-to-noise, a deep technical knowledge of Coelenterazine f autoluminescence is indispensable for its effective use in modern biological research.

References

-

Markova, S. V., & Vysotski, E. S. (2015). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. PubMed Central. [Link]

-

Qi, Y., et al. (2019). Lighting up bioluminescence with coelenterazine: strategies and applications. SciSpace. [Link]

-

Wikipedia. (n.d.). Coelenterazine. Wikipedia. [Link]

-

Li, M., et al. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. PMC - NIH. [Link]

-

Delroisse, J., et al. (2024). Monitoring the luminometric parameters, coelenterazine autofluorescence, and luciferase immunodetection in the arm's spine before and after induction. ResearchGate. [Link]

-

Loening, A. M., et al. (2010). Comparison of autoluminescence intensity from CLZN analogs in different... ResearchGate. [Link]

-

Nishihara, R., et al. (2022). Coelenterazine Analogs for Bioassays and Molecular Imaging. MDPI. [Link]

-

Gonzalez, V. M. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Urbana-Champaign. [Link]

-

Li, M., et al. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. MDPI. [Link]

-

Magalhães, C. M., et al. (2024). Investigation of the Chemiluminescent Reaction of a Fluorinated Analog of Marine Coelenterazine. PMC - NIH. [Link]

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. biotium.com [biotium.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Chemiluminescent Reaction of a Fluorinated Analog of Marine Coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Harnessing Coelenterazine f for High-Sensitivity Live Cell Calcium Imaging

Introduction: Beyond Fluorescence in Calcium Signaling

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental language of the cell, orchestrating a vast array of physiological processes from neurotransmission to apoptosis.[1] For decades, fluorescent Ca²⁺ indicators have been the workhorse for visualizing these dynamic changes. However, challenges such as phototoxicity, photobleaching, and autofluorescence can limit their application, particularly in sensitive cell types or for long-term imaging studies.[1] Bioluminescent reporters, specifically the Ca²⁺-sensitive photoprotein aequorin, offer a powerful alternative, circumventing these issues by producing light through a chemical reaction rather than requiring external excitation.[1][2]

This application note provides a comprehensive guide to the use of Coelenterazine f, a synthetic analogue of the luciferin coelenterazine, for high-sensitivity live cell Ca²⁺ imaging using the aequorin system. We will delve into the underlying principles, provide detailed protocols for its application, and offer expert insights to empower researchers to achieve robust and reproducible results. The combination of apoaequorin, a genetically encoded protein, and a synthetic coelenterazine like Coelenterazine f provides a highly sensitive and versatile tool for dissecting Ca²⁺ dynamics in living cells.[3]

The Aequorin-Coelenterazine f System: A Symphony of Light and Calcium

The core of this technology lies in the reconstitution of the active photoprotein aequorin within the cells of interest. This is achieved by introducing the apoaequorin protein (the protein component of aequorin) into the cells, typically through genetic means (e.g., transfection or viral transduction with a plasmid encoding apoaequorin).[3] The expressed apoaequorin is catalytically inactive until it is "charged" by incubation with a coelenterazine analogue, in this case, Coelenterazine f.

Coelenterazine f, a hydrophobic molecule, readily crosses the cell membrane to bind with high affinity to the apoaequorin, forming the functional aequorin photoprotein.[4][5] This reconstituted aequorin is a stable complex, poised to react to changes in intracellular Ca²⁺ concentration. The apoaequorin protein possesses three EF-hand Ca²⁺-binding domains.[1] Upon the binding of three Ca²⁺ ions, aequorin undergoes a conformational change, triggering the oxidative decarboxylation of the bound Coelenterazine f.[1][6] This reaction results in the formation of an excited-state coelenteramide, which then decays to its ground state, releasing the energy as a flash of blue light. The intensity of the emitted light is directly proportional to the intracellular Ca²⁺ concentration, providing a real-time readout of Ca²⁺ dynamics.[6][7]

Figure 1: Mechanism of aequorin-based Ca²⁺ detection using Coelenterazine f.

Why Choose Coelenterazine f? The Advantage of Synthetic Analogs

While native coelenterazine can be used to reconstitute aequorin, synthetic analogues like Coelenterazine f offer significant advantages. The primary benefit of Coelenterazine f is its ability to generate a much brighter luminescent signal compared to the native compound. The aequorin complex reconstituted with Coelenterazine f exhibits a luminescence intensity that is almost 20 times higher than that of aequorin formed with native coelenterazine. This enhanced light output translates to a superior signal-to-noise ratio, enabling the detection of subtle Ca²⁺ fluctuations and reducing the required levels of apoaequorin expression, thereby minimizing potential cellular stress.

| Coelenterazine Analogue | Emission Max (nm) with Aequorin | Relative Light Output (vs. Native) | Key Characteristics |

| Native Coelenterazine | ~465 | 1x | The natural substrate. |

| Coelenterazine f | ~473 | ~18x | High light output, slightly red-shifted emission. |

| Coelenterazine h | ~475 | ~10x | High light output, often used in HTS. |

| Coelenterazine cp | ~442 | ~15x | Higher light output, blue-shifted emission. |

| Coelenterazine fcp | ~452 | ~135x | Very high light output, a hybrid of f and cp analogues. |

| Coelenterazine n | ~467 | ~0.01x | Low light output, but with altered Ca²⁺ sensitivity. |

Table 1: Comparison of common Coelenterazine analogues for aequorin-based Ca²⁺ imaging. Data compiled from multiple sources.

Experimental Protocol: Live Cell Calcium Imaging with Coelenterazine f

This protocol provides a general framework for using Coelenterazine f in live cell Ca²⁺ imaging experiments. Optimization of specific parameters (e.g., cell density, Coelenterazine f concentration, incubation time) is recommended for each cell type and experimental setup.

Materials and Reagents

-

Cells: Adherent or suspension cells expressing apoaequorin.

-

Culture Medium: Appropriate for the cell line being used.

-

Coelenterazine f: Supplied as a lyophilized powder.

-

Anhydrous Ethanol or Methanol: For preparing Coelenterazine f stock solution.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable physiological buffer.

-

Agonist/Stimulus: The compound of interest to induce Ca²⁺ signaling.

-

Luminometer or Bioluminescence Microscope: Equipped with an injection system for kinetic assays.

-

White, opaque-walled microplates: For luminometer-based assays to maximize light reflection and minimize crosstalk.[3]

Step-by-Step Methodology

1. Preparation of Coelenterazine f Stock Solution:

-

Rationale: Coelenterazine f is susceptible to oxidation and photodegradation. Proper handling and storage are critical for maintaining its activity.

-

Procedure:

-

Warm the vial of lyophilized Coelenterazine f to room temperature before opening to prevent condensation.

-

Reconstitute the Coelenterazine f in anhydrous ethanol or methanol to a stock concentration of 1-5 mM. For example, to make a 1 mM stock solution of Coelenterazine f (MW: 425.4 g/mol ), dissolve 0.425 mg in 1 mL of anhydrous ethanol.

-

Vortex briefly to ensure complete dissolution. The solution should be a clear, yellow-orange color.

-

Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light.

-

Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

2. Cell Preparation and Loading with Coelenterazine f:

-

Rationale: Efficient loading of Coelenterazine f into the cells is crucial for a strong luminescent signal. The incubation time and concentration may need to be optimized for different cell types.

-

Procedure for Adherent Cells:

-

Plate the apoaequorin-expressing cells in a white, opaque-walled 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

On the day of the experiment, remove the culture medium.

-

Prepare the loading buffer by diluting the Coelenterazine f stock solution into the assay buffer to a final concentration of 1-5 µM.

-

Add the loading buffer to the cells and incubate for 1-4 hours at 37°C in the dark.

-

After incubation, gently wash the cells once with fresh assay buffer to remove any unincorporated Coelenterazine f.

-

3. Data Acquisition:

-

Rationale: The "flash" nature of the aequorin luminescence requires rapid data acquisition immediately following the addition of the stimulus.

-

Procedure:

-

Place the plate in the luminometer or on the stage of the bioluminescence microscope.

-

Set the instrument to record luminescence over time. For kinetic assays, typical parameters include a 1-2 second integration time per well, with continuous reading for 1-5 minutes.

-

Program the instrument's injector to add the desired agonist or stimulus to the wells.

-

Initiate the measurement, which will trigger the injection of the stimulus and the immediate recording of the luminescent signal.

-

4. Data Analysis and Interpretation:

-

Rationale: The raw luminescence data (Relative Light Units, RLU) can be used directly for qualitative comparisons of Ca²⁺ responses. For quantitative analysis, the signal can be calibrated to absolute Ca²⁺ concentrations.

-

Qualitative Analysis: The peak luminescence intensity and the area under the curve are common parameters used to compare the magnitude and duration of the Ca²⁺ response between different experimental conditions.

-

Quantitative Analysis (Calibration):

-

At the end of the experiment, lyse the cells in the presence of a saturating concentration of Ca²⁺ (e.g., using digitonin and a high Ca²⁺ buffer) to measure the total remaining aequorin luminescence (Lmax).

-

The recorded luminescence (L) at any given time point can then be used to calculate the [Ca²⁺] using a calibration curve or a specific formula that relates the L/Lmax ratio to the [Ca²⁺].[1]

-

Figure 2: A typical experimental workflow for live cell calcium imaging using Coelenterazine f.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no luminescent signal | - Inefficient apoaequorin expression.- Degraded Coelenterazine f.- Incomplete loading of Coelenterazine f.- Instrument settings not optimized. | - Verify apoaequorin expression via Western blot or fluorescence microscopy (if tagged).- Use a fresh aliquot of Coelenterazine f stock solution.- Optimize loading concentration and incubation time.- Increase the integration time or use a more sensitive detector. |

| High background luminescence | - Autoluminescence of Coelenterazine f.- Contamination of reagents or plates. | - Wash cells thoroughly after loading.- Use high-quality, sterile reagents and plates.- Subtract the background signal from a control well without cells. |

| Rapid signal decay | - Rapid consumption of the aequorin pool.- High levels of Ca²⁺ leading to rapid depletion of the reporter. | - This is an inherent property of the "flash" assay. Ensure data acquisition starts immediately upon stimulation.- For sustained high Ca²⁺ levels, consider using a low-affinity aequorin mutant. |

| Variability between wells | - Inconsistent cell numbers.- Uneven loading of Coelenterazine f.- Inconsistent injection volumes. | - Ensure a homogenous cell suspension when plating.- Mix the loading buffer thoroughly before adding to the wells.- Calibrate and prime the injector system of the luminometer. |

Conclusion: Illuminating the Nuances of Calcium Signaling

The use of Coelenterazine f in conjunction with aequorin-based reporters offers a highly sensitive and robust method for the investigation of live cell Ca²⁺ dynamics. Its superior light output and the inherent advantages of bioluminescence make it an invaluable tool for researchers in diverse fields, from neuroscience to drug discovery. By understanding the principles behind this technology and following a well-optimized protocol, scientists can unlock new insights into the intricate world of cellular communication.

References

-

Griesbeck, O. (2004). Aequorin-based measurements of intracellular Ca2+-signatures in plant cells. Journal of Experimental Botany, 55(408), 2375-2383. [Link]

-

Bonora, M., Pinton, P., & Rizzuto, R. (2014). GAP, an aequorin-based fluorescent indicator for imaging Ca2+ in organelles. Proceedings of the National Academy of Sciences, 111(5), 1835-1840. [Link]

-

Shen, J., et al. (2022). Aquorin Bioluminescence-Based Ca2+ Imaging Reveals Differential Calcium Signaling Responses to Abiotic Stresses in Physcomitrella patens. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

WellPlate. (n.d.). Aequorin-based calcium assay | Determination of Intracellular Calcium. [Link]

-

Li, R., et al. (2022). Aequorin-Based In Vivo Luminescence Imaging Detects Calcium Signalling in Response to Biotic and Abiotic Stresses in Tomato. International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

Shen, J., et al. (2022). Aquorin Bioluminescence-Based Ca2+ Imaging Reveals Differential Calcium Signaling Responses to Abiotic Stresses in Physcomitrella patens. International Journal of Molecular Sciences, 23(15), 8567. [Link]

- Promega Corporation. (2020). Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof.

-

Baubichon-Cortay, H., et al. (2005). Aequorin variants with improved bioluminescence properties. Analytical Biochemistry, 345(1), 128-136. [Link]

-

Alonso, M. T., et al. (2018). Use of aequorin-based indicators for monitoring Ca2+ in acidic organelles. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(11), 1633-1641. [Link]

-

ResearchGate. (n.d.). The pictorial representation of aequorin bioluminescence based Ca2+ imaging. [Link]

Sources

- 1. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-Based Ca2+ Indicators—Section 19.5 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]